molecular formula C16H14N4O3 B14019495 7-(Benzylamino)-3-methyl-6-nitroquinazolin-4(3H)-one CAS No. 66234-57-9

7-(Benzylamino)-3-methyl-6-nitroquinazolin-4(3H)-one

Cat. No.: B14019495
CAS No.: 66234-57-9
M. Wt: 310.31 g/mol
InChI Key: OKJYRMBWPKLZDR-UHFFFAOYSA-N
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Description

4(3H)-Quinazolinone,3-methyl-6-nitro-7-[(phenylmethyl)amino]- is a heterocyclic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are significant in medicinal chemistry due to their potential therapeutic applications .

Preparation Methods

The synthesis of 4(3H)-quinazolinone derivatives typically involves the amidation and cyclization of 2-aminobenzoic acid derivatives. For 4(3H)-quinazolinone,3-methyl-6-nitro-7-[(phenylmethyl)amino]-, the process may involve the following steps :

    Amidation: 2-aminobenzoic acid derivatives are coupled with the appropriate acid chloride to generate substituted anthranilates.

    Cyclization: The substituted anthranilates undergo cyclization by treatment with acetic anhydride under reflux to afford benzoxazin-4-ones.

    Formation of Quinazolinone: Treatment of benzoxazinones with ammonia solution yields the quinazolinone derivatives.

Chemical Reactions Analysis

4(3H)-Quinazolinone derivatives undergo various chemical reactions, including :

    Oxidation: Reacts with oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can convert nitro groups to amino groups.

    Electrophilic Substitution: The aromatic ring can undergo electrophilic substitution reactions.

    Mannich Reaction: Forms Mannich bases by reacting with formaldehyde and secondary amines.

    Cycloaddition: Participates in cycloaddition reactions to form complex ring structures.

Common reagents include acetic anhydride, ammonia solution, and various oxidizing and reducing agents. Major products depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4(3H)-Quinazolinone,3-methyl-6-nitro-7-[(phenylmethyl)amino]- has several scientific research applications :

    Medicinal Chemistry: Used in the development of analgesic, anti-inflammatory, and anticancer agents.

    Biological Studies: Investigated for its antimicrobial and antiviral properties.

    Industrial Applications: Utilized as intermediates in the synthesis of various pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4(3H)-quinazolinone derivatives involves interaction with specific molecular targets, such as enzymes or receptors. For instance, some derivatives inhibit enzymes involved in cancer cell proliferation, leading to anticancer effects . The exact pathways depend on the specific derivative and its target.

Comparison with Similar Compounds

4(3H)-Quinazolinone,3-methyl-6-nitro-7-[(phenylmethyl)amino]- can be compared with other quinazolinone derivatives :

    Methaqualone: A sedative-hypnotic with a similar quinazolinone core.

    Afloqualone: Another sedative-hypnotic with structural similarities.

    Albaconazole: An antifungal agent with a quinazolinone structure.

The uniqueness of 4(3H)-quinazolinone,3-methyl-6-nitro-7-[(phenylmethyl)amino]- lies in its specific substituents, which confer distinct biological activities and potential therapeutic applications.

Properties

CAS No.

66234-57-9

Molecular Formula

C16H14N4O3

Molecular Weight

310.31 g/mol

IUPAC Name

7-(benzylamino)-3-methyl-6-nitroquinazolin-4-one

InChI

InChI=1S/C16H14N4O3/c1-19-10-18-13-8-14(17-9-11-5-3-2-4-6-11)15(20(22)23)7-12(13)16(19)21/h2-8,10,17H,9H2,1H3

InChI Key

OKJYRMBWPKLZDR-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC2=CC(=C(C=C2C1=O)[N+](=O)[O-])NCC3=CC=CC=C3

Origin of Product

United States

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